molecular formula C8H9BrFNO B13068730 (1S)-2-amino-1-(4-bromo-2-fluorophenyl)ethan-1-ol

(1S)-2-amino-1-(4-bromo-2-fluorophenyl)ethan-1-ol

Katalognummer: B13068730
Molekulargewicht: 234.07 g/mol
InChI-Schlüssel: LGHJBYLZEZHUOW-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S)-2-amino-1-(4-bromo-2-fluorophenyl)ethan-1-ol is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring both amino and hydroxyl functional groups, makes it a versatile molecule for chemical synthesis and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-amino-1-(4-bromo-2-fluorophenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 4-bromo-2-fluorobenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.

    Amination: The resulting alcohol is then subjected to amination using reagents like ammonia or an amine source under appropriate conditions to introduce the amino group.

    Chiral Resolution: The final step involves chiral resolution to obtain the desired (1S) enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for efficiency and yield. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance production rates and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

(1S)-2-amino-1-(4-bromo-2-fluorophenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the bromine atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane, room temperature.

    Reduction: Lithium aluminum hydride, ether, reflux.

    Substitution: Sodium azide, DMF (Dimethylformamide), elevated temperature.

Major Products Formed

    Oxidation: Formation of (1S)-2-amino-1-(4-bromo-2-fluorophenyl)ethanone.

    Reduction: Formation of (1S)-2-amino-1-(2-fluorophenyl)ethan-1-ol.

    Substitution: Formation of (1S)-2-amino-1-(4-azido-2-fluorophenyl)ethan-1-ol.

Wissenschaftliche Forschungsanwendungen

(1S)-2-amino-1-(4-bromo-2-fluorophenyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1S)-2-amino-1-(4-bromo-2-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The bromine and fluorine atoms may enhance its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1S)-2-amino-1-(4-chloro-2-fluorophenyl)ethan-1-ol
  • (1S)-2-amino-1-(4-bromo-2-chlorophenyl)ethan-1-ol
  • (1S)-2-amino-1-(4-bromo-2-methylphenyl)ethan-1-ol

Uniqueness

(1S)-2-amino-1-(4-bromo-2-fluorophenyl)ethan-1-ol is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the chiral center makes it a valuable compound for various applications.

Eigenschaften

Molekularformel

C8H9BrFNO

Molekulargewicht

234.07 g/mol

IUPAC-Name

(1S)-2-amino-1-(4-bromo-2-fluorophenyl)ethanol

InChI

InChI=1S/C8H9BrFNO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8,12H,4,11H2/t8-/m1/s1

InChI-Schlüssel

LGHJBYLZEZHUOW-MRVPVSSYSA-N

Isomerische SMILES

C1=CC(=C(C=C1Br)F)[C@@H](CN)O

Kanonische SMILES

C1=CC(=C(C=C1Br)F)C(CN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.